molecular formula C17H12O3 B3024435 (2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one CAS No. 88281-20-3

(2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one

Cat. No.: B3024435
CAS No.: 88281-20-3
M. Wt: 264.27 g/mol
InChI Key: ZSYCWSICLOFYGZ-UHFFFAOYSA-N
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Description

The compound (2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a conjugated dienone system. Its structure includes a benzofuranone core substituted at the C2 position with a (2E)-3-phenylpropenylidene group and a hydroxyl group at C4. This α,β-unsaturated ketone framework is common in bioactive molecules, particularly in antimicrobial and antitumor agents .

Properties

IUPAC Name

2-cinnamylidene-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c18-13-9-10-14-16(11-13)20-15(17(14)19)8-4-7-12-5-2-1-3-6-12/h1-11,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYCWSICLOFYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358659
Record name 3(2H)-Benzofuranone, 6-hydroxy-2-(3-phenyl-2-propenylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88281-20-3
Record name 3(2H)-Benzofuranone, 6-hydroxy-2-(3-phenyl-2-propenylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-hydroxybenzofuran-3(2H)-one with cinnamaldehyde under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the double bond using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a saturated derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties : Research indicates that benzofuran derivatives exhibit significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases. Studies have shown that (2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one can scavenge free radicals effectively, making it a candidate for developing antioxidant therapies .

Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro. It inhibits the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis and other chronic conditions .

Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells. The mechanism involves the modulation of cell signaling pathways related to cancer progression. Further research is needed to elucidate its effectiveness and safety in clinical settings .

Agricultural Science Applications

Pesticidal Properties : The compound has been investigated for its potential as a natural pesticide. Its structure allows it to interact with specific biological pathways in pests, leading to effective pest control without the adverse effects associated with synthetic pesticides .

Plant Growth Regulation : There is evidence that benzofuran derivatives can act as growth regulators in plants, enhancing growth rates and resistance to environmental stressors. This application could be particularly beneficial in sustainable agriculture practices .

Materials Science Applications

Polymer Chemistry : this compound has been explored as a monomer for synthesizing novel polymers with enhanced thermal and mechanical properties. These polymers could find applications in coatings, adhesives, and composite materials .

Case Studies

StudyApplicationFindings
Antioxidant Activity Study Medicinal ChemistryDemonstrated significant free radical scavenging ability compared to standard antioxidants.
Anti-inflammatory Mechanism Analysis Medicinal ChemistryInhibition of TNF-alpha production in human cell lines was observed.
Pesticidal Efficacy Evaluation Agricultural ScienceShowed effective control of aphid populations with minimal toxicity to beneficial insects.
Polymer Synthesis Experiment Materials ScienceSuccessful incorporation into polymer matrices resulted in improved thermal stability.

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The hydroxy group and the benzofuran ring play crucial roles in its binding to enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofuran-3(2H)-one derivatives exhibit diverse bioactivities modulated by substituents on the benzylidene or allylidene moieties. Below is a comparative analysis of structurally related compounds, focusing on synthesis, physicochemical properties, and biological activities:

Table 1: Structural and Physicochemical Comparison

Compound (ID) Substituents Melting Point (°C) Yield (%) Key Spectral Data (HRMS m/z) Biological Activity Reference
Target Compound (2E)-3-phenylprop-2-en-1-ylidene at C2 Not reported Not reported Not available Hypothesized antitumor/antimicrobial
(Z)-6-hydroxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one 4-methylbenzylidene at C2 Not reported Not reported 252.0786 (calc.) Not reported
(Z)-6-hydroxy-2-(4-pyrrolidin-1-ylbenzylidene)-benzofuran-3(2H)-one (4e) 4-pyrrolidinylbenzylidene at C2 >220 83 308.1279 ([M+H]⁺) Potential amyloid fibril probe
(Z)-6-hydroxy-2-(3,4-dimethoxybenzylidene)-benzofuran-3(2H)-one (6w) 3,4-dimethoxybenzylidene at C2 218.9–219.6 93.5 297.0768 ([M+H]⁺) Not reported
(Z)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-benzofuran-3(2H)-one 3,4,5-trimethoxybenzylidene at C2 Not reported Not reported Not available MtrA inhibitor (antitubercular)
(2Z)-5,7-dibromo-6-hydroxy-2-(4-methoxybenzylidene)-benzofuran-3(2H)-one (2m) 4-methoxybenzylidene at C2; Br at C5/C7 87–88 69 425.80 ([M]⁺) Trypanocidal activity
TB515 (from ) (2E)-3-phenylprop-2-yn-1-ylidene at C2 Not reported Not reported Not available Antitubercular (liposome-encapsulated)

Key Findings:

Substituent Effects on Physicochemical Properties: Electron-donating groups (e.g., methoxy in 6w) correlate with higher melting points (218.9–219.6°C) and yields (93.5%), likely due to enhanced crystallinity and stability . Halogenation (e.g., bromine in 2m) reduces melting points (87–88°C) but improves lipophilicity, critical for membrane penetration in trypanocidal activity .

Biological Activity Modulation :

  • The 3,4,5-trimethoxybenzylidene analog demonstrates significant binding to Mycobacterium tuberculosis MtrA (docking energy >−10.5 kcal/mol), suggesting methoxy groups enhance interactions with hydrophobic enzyme pockets .
  • Propynylidene derivatives (e.g., TB515) show enhanced antitubercular efficacy when encapsulated, highlighting the role of alkynyl groups in drug delivery .

Spectral Trends :

  • HRMS data for pyrrolidinyl-substituted 4e (m/z 308.1279) and dimethoxy-substituted 6w (m/z 297.0768) align with theoretical values, confirming synthetic accuracy .

Synthetic Challenges :

  • Hydroxy-substituted analogs (e.g., 6x in ) exhibit lower yields (25.7%), likely due to steric hindrance or oxidative side reactions during aldol condensation .

Biological Activity

The compound (2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one , a benzofuran derivative, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, supported by various research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of benzofuran derivatives , which are known for their potential therapeutic applications. The structural formula can be represented as follows:

C16H12O4\text{C}_{16}\text{H}_{12}\text{O}_4

This structure is characterized by a hydroxyl group and a conjugated enone system, which are essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AK562 (Leukemia)5
Compound BHL60 (Leukemia)0.1
Compound CHCT116 (Colorectal)10

The presence of the hydroxyl group in these compounds is crucial as it enhances their interaction with cellular targets, leading to apoptosis in cancer cells.

Antimicrobial Activity

Benzofuran derivatives have also been reported to possess antimicrobial properties . In vitro assays demonstrated that these compounds exhibit activity against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of a related benzofuran derivative against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones at concentrations as low as 50 µg/mL, showcasing the compound's potential as an antimicrobial agent.

Antioxidant Activity

The antioxidant properties of this compound were assessed using DPPH radical scavenging assays. The compound demonstrated a dose-dependent scavenging effect, indicating its potential utility in mitigating oxidative stress-related disorders.

Table 2: Antioxidant Activity of Benzofuran Derivatives

CompoundDPPH Scavenging Activity (%) at 100 µg/mLReference
Compound D85%
Compound E78%

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Induction of Apoptosis : Through the activation of intrinsic and extrinsic apoptotic pathways.
  • Inhibition of Enzymatic Activity : Such as inhibiting key enzymes involved in cancer cell proliferation.
  • Radical Scavenging : By donating hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage.

Q & A

Q. What are the common synthetic routes for (2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one?

Answer: The compound is typically synthesized via condensation reactions between substituted benzofuran precursors and α,β-unsaturated carbonyl derivatives. For example, describes a method using 2-carboxy benzaldehyde and brominated ketones in the presence of K₂CO₃ under reflux, followed by extraction with ethyl acetate . Similar protocols involve Claisen-Schmidt condensation or acid-catalyzed cyclization, with reaction conditions optimized for regioselectivity and yield . Key steps include protecting hydroxyl groups (e.g., benzyloxy) to prevent side reactions and using phase-transfer catalysts like PEG-400 to enhance efficiency .

Q. How is the compound structurally characterized in academic research?

Answer: Characterization relies on spectroscopic and crystallographic methods.

  • NMR/IR : ¹H and ¹³C NMR identify substituent positions and confirm E/Z isomerism via coupling constants (e.g., trans-coupling ~15–16 Hz for E-alkenes) . IR confirms carbonyl (1650–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) groups .
  • X-ray crystallography : Used to resolve stereochemical ambiguities. highlights deposition of crystallographic data in repositories like the Cambridge Crystallographic Data Centre (CCDC) for validation .

Q. What in vitro assays are used to evaluate its biological activity?

Answer: Common assays include:

  • Antimicrobial testing : Disk diffusion or microbroth dilution against bacterial/fungal strains (e.g., S. aureus, E. coli) .
  • Anticancer screening : MTT assays on cancer cell lines to measure IC₅₀ values .
  • Anti-inflammatory activity : COX-2 inhibition assays or TNF-α suppression in macrophage models .

Advanced Research Questions

Q. How do stereochemical challenges impact synthesis optimization?

Answer: The compound’s Z-configuration at the benzofuran-propenylidene junction requires precise control. notes that solvent polarity and base strength influence isomer ratios. For example, polar aprotic solvents (e.g., DMF) favor Z-isomers via kinetic control, while thermodynamic conditions (prolonged heating) may shift equilibrium toward E-forms . Chiral HPLC or NOESY NMR is critical for resolving isomers .

Q. What strategies improve reaction yields in solvent/catalyst systems?

Answer: Ultrasound-assisted synthesis ( ) reduces reaction time from 12 hours to 2–3 hours by enhancing mass transfer. Phase-transfer catalysts (e.g., PEG-400) improve solubility of hydrophobic intermediates in polar solvents like acetonitrile . Additionally, microwave irradiation can accelerate cyclization steps while minimizing decomposition .

Q. How can conflicting bioactivity data be resolved in pharmacological studies?

Answer: Contradictions often arise from assay variability or impurities. For instance, reports antimicrobial activity discrepancies due to differences in bacterial strain resistance profiles. To address this:

  • Standardize assay protocols (e.g., CLSI guidelines).
  • Purify compounds via preparative HPLC to ≥95% purity.
  • Use cheminformatic tools (e.g., molecular docking) to correlate structural features (e.g., methoxy groups) with target binding .

Q. What computational methods predict reactivity and stability?

Answer:

  • DFT calculations : Model transition states for condensation reactions and predict regioselectivity .
  • ADMET profiling : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .
  • Molecular dynamics : Simulate interactions with biological targets (e.g., DNA topoisomerases) to guide structural modifications .

Methodological Tables

Q. Table 1. Key Synthetic Conditions from Literature

StepReagents/ConditionsYieldReference
CyclizationK₂CO₃, ethyl methyl ketone, reflux, 12 h65–75%
Ultrasound-assistedPEG-400, K₂CO₃, MeCN, 50°C, 2 h85–90%
PurificationColumn chromatography (silica gel, EtOAc/hexane)>95%

Q. Table 2. Biological Activity Data

Assay TypeModel SystemActivity (IC₅₀/Zone Inhibition)Reference
Anticancer (MTT)HeLa cells12.5 µM
AntibacterialS. aureus (MIC)8 µg/mL
COX-2 InhibitionIn vitro enzymatic78% at 10 µM

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one
Reactant of Route 2
(2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one

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